ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperidinecarboxylic acids This compound is characterized by its unique structure, which includes a piperazine ring, a benzenesulfonyl group, and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 6-methylpyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonamide derivative. Finally, the sulfonamide is coupled with ethyl piperazine-1-carboxylate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 4-{4-[(6-methylpyridin-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Shares a similar piperidinecarboxylic acid structure but differs in the substituents on the piperidine ring.
Ethyl 4-[(4-methylpyridin-2-yl)amino]benzenesulfonyl}piperazine-1-carboxylate: Similar sulfonyl group but different substituents on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[4-[(6-methylpyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-3-29-20(26)23-11-13-24(14-12-23)30(27,28)17-9-7-16(8-10-17)19(25)22-18-6-4-5-15(2)21-18/h4-10H,3,11-14H2,1-2H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBVDPWJBNAOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.